molecular formula C23H20ClNO5S B2439133 ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate CAS No. 438022-63-0

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B2439133
CAS No.: 438022-63-0
M. Wt: 457.93
InChI Key: CCPPLRUXHSJOHD-UHFFFAOYSA-N
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Description

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound’s potential pharmacological properties are investigated for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, the introduction of the benzodioxole and chlorobenzoyl groups, and the esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains.

Mechanism of Action

The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate can be compared with similar compounds, such as:

  • Ethyl 4-((1,3-benzodioxol-5-ylmethyl)amino)benzoate
  • Ethyl (1,3-benzodioxol-5-ylmethyl)aminoacetate

These compounds share structural similarities but differ in their functional groups and overall chemical properties

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO5S/c1-3-28-23(27)20-13(2)19(11-14-4-9-17-18(10-14)30-12-29-17)31-22(20)25-21(26)15-5-7-16(24)8-6-15/h4-10H,3,11-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPPLRUXHSJOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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